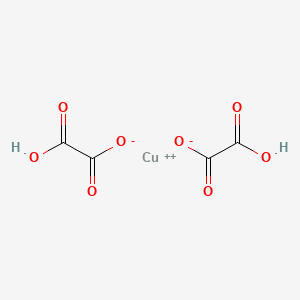

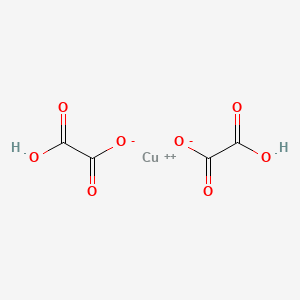

Ethanedioic acid, Cupric Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido etanodioico, sal cúprica, comúnmente conocido como oxalato de cobre(II), es un compuesto inorgánico con la fórmula CuC₂O₄. Es un compuesto de coordinación donde el cobre está unido a iones oxalato. Este compuesto se encuentra típicamente como un sólido cristalino azul-verde y se utiliza en diversas aplicaciones químicas debido a sus propiedades únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El oxalato de cobre(II) se puede sintetizar haciendo reaccionar sulfato de cobre(II) con ácido oxálico en una solución acuosa. La reacción procede de la siguiente manera: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ] Esta reacción se lleva a cabo normalmente a temperatura ambiente, y el oxalato de cobre(II) resultante precipita fuera de la solución.

Métodos de producción industrial: La producción industrial de oxalato de cobre(II) implica métodos similares pero a mayor escala. La reacción se lleva a cabo en grandes reactores, y el oxalato de cobre(II) precipitado se filtra, se lava y se seca para obtener el producto final.

Tipos de reacciones:

Reacciones de oxidación-reducción: El oxalato de cobre(II) puede sufrir reacciones redox, donde puede reducirse a cobre metálico u oxidarse a óxido de cobre(II).

Descomposición térmica: Al calentarse, el oxalato de cobre(II) se descompone para formar óxido de cobre(II), dióxido de carbono y monóxido de carbono. [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]

Reactivos y condiciones comunes:

Agentes oxidantes: El permanganato de potasio en condiciones ácidas puede oxidar el oxalato de cobre(II).

Agentes reductores: El gas hidrógeno puede reducir el oxalato de cobre(II) a cobre metálico.

Principales productos:

Óxido de cobre(II): Formado durante la descomposición térmica.

Dióxido de carbono y monóxido de carbono: Subproductos gaseosos de la descomposición térmica.

Aplicaciones Científicas De Investigación

El oxalato de cobre(II) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros compuestos de cobre y como reactivo en diversas reacciones químicas.

Biología: Se ha investigado por sus posibles propiedades antimicrobianas.

Medicina: Se ha estudiado por su posible uso en sistemas de administración de fármacos debido a sus propiedades de coordinación.

Industria: Se utiliza en la producción de pigmentos, cerámicas y como catalizador en la síntesis orgánica.

Mecanismo De Acción

El mecanismo por el cual el oxalato de cobre(II) ejerce sus efectos implica la coordinación de los iones cobre con los iones oxalato. Esta coordinación puede influir en varios objetivos moleculares y vías, incluyendo:

Inhibición enzimática: Los iones cobre pueden inhibir ciertas enzimas uniéndose a sus sitios activos.

Estrés oxidativo: Los iones cobre pueden generar especies reactivas de oxígeno, lo que lleva a estrés oxidativo en los sistemas biológicos.

Comparación Con Compuestos Similares

El oxalato de cobre(II) se puede comparar con otros compuestos de coordinación de cobre como:

Sulfato de cobre(II) (CuSO₄): A diferencia del oxalato de cobre(II), el sulfato de cobre(II) es muy soluble en agua y se utiliza comúnmente en la agricultura y como fungicida.

Cloruro de cobre(II) (CuCl₂): El cloruro de cobre(II) es otro compuesto de cobre soluble que se utiliza en diversas aplicaciones industriales.

Singularidad: El oxalato de cobre(II) es único debido a su baja solubilidad en agua, lo que lo hace adecuado para aplicaciones donde se desea una liberación controlada de iones cobre.

Compuestos similares:

- Sulfato de cobre(II)

- Cloruro de cobre(II)

- Nitrato de cobre(II)

Propiedades

Número CAS |

28356-46-9 |

|---|---|

Fórmula molecular |

C4H2CuO8 |

Peso molecular |

241.60 g/mol |

Nombre IUPAC |

copper;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |

Clave InChI |

WAMZYWIGKDXBCO-UHFFFAOYSA-L |

SMILES canónico |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)